![molecular formula C18H15NO3 B7518563 (4E)-4-(ethoxymethylidene)-2-phenylisoquinoline-1,3-dione](/img/structure/B7518563.png)
(4E)-4-(ethoxymethylidene)-2-phenylisoquinoline-1,3-dione
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Overview
Description
(4E)-4-(ethoxymethylidene)-2-phenylisoquinoline-1,3-dione is a synthetic compound that belongs to the class of isoquinoline derivatives. This compound has gained attention in scientific research due to its potential biological activities.
Mechanism of Action
The mechanism of action of (4E)-4-(ethoxymethylidene)-2-phenylisoquinoline-1,3-dione is not fully understood. However, it has been suggested that this compound may exert its biological activities through the inhibition of specific enzymes or proteins involved in cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that (4E)-4-(ethoxymethylidene)-2-phenylisoquinoline-1,3-dione can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. This compound has also been found to inhibit the growth of Candida albicans by disrupting the cell membrane and inhibiting the activity of specific enzymes. In addition, (4E)-4-(ethoxymethylidene)-2-phenylisoquinoline-1,3-dione has been shown to inhibit the replication of herpes simplex virus type 1 by blocking the viral DNA polymerase activity.
Advantages and Limitations for Lab Experiments
One advantage of using (4E)-4-(ethoxymethylidene)-2-phenylisoquinoline-1,3-dione in lab experiments is its potential biological activities, which make it a promising candidate for drug development. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in research.
Future Directions
For research on (4E)-4-(ethoxymethylidene)-2-phenylisoquinoline-1,3-dione include further investigation of its mechanism of action and identification of its molecular targets. In addition, studies on the toxicity and pharmacokinetics of this compound are needed to evaluate its safety and efficacy in vivo. Furthermore, (4E)-4-(ethoxymethylidene)-2-phenylisoquinoline-1,3-dione can be used as a lead compound for the development of novel drugs with improved biological activities and reduced toxicity.
Synthesis Methods
The synthesis of (4E)-4-(ethoxymethylidene)-2-phenylisoquinoline-1,3-dione can be achieved through a multistep reaction. One of the methods for the synthesis of this compound involves the reaction of 2-phenyl-1,3-dioxolane-4-carboxylic acid with ethyl chloroformate, followed by the reaction with ammonium acetate and sodium ethoxide. The final step involves the reaction with acetic anhydride to obtain the desired product.
Scientific Research Applications
(4E)-4-(ethoxymethylidene)-2-phenylisoquinoline-1,3-dione has been studied for its potential biological activities, including anticancer, antifungal, and antiviral activities. It has been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, this compound has been found to exhibit antifungal activity against Candida albicans and antiviral activity against herpes simplex virus type 1.
properties
IUPAC Name |
(4E)-4-(ethoxymethylidene)-2-phenylisoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-2-22-12-16-14-10-6-7-11-15(14)17(20)19(18(16)21)13-8-4-3-5-9-13/h3-12H,2H2,1H3/b16-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REVBMOBVTTURGH-FOWTUZBSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C/1\C2=CC=CC=C2C(=O)N(C1=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-(ethoxymethylidene)-2-phenylisoquinoline-1,3-dione |
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